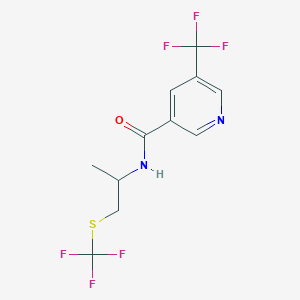
N-(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-5-trifluoromethyl-nicotinamide
Übersicht
Beschreibung
N-(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-5-trifluoromethyl-nicotinamide, also known as EF24, is a synthetic compound that has gained significant attention in the field of cancer research. It has been found to possess potent anti-cancer properties and has shown promising results in preclinical studies.
Wirkmechanismus
N-(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-5-trifluoromethyl-nicotinamide exerts its anti-cancer effects by targeting multiple signaling pathways that are involved in cancer cell proliferation, survival, and metastasis. It has been found to inhibit the NF-κB pathway, which is a major regulator of inflammation and cancer progression. This compound also activates the Nrf2 pathway, which is involved in cellular defense against oxidative stress and inflammation. Additionally, this compound has been shown to inhibit the STAT3 pathway, which is known to promote cancer cell survival and resistance to chemotherapy.
Biochemical and Physiological Effects:
This compound has been found to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for eliminating cancer cells. It has also been shown to inhibit cancer cell migration and invasion, which are important processes for cancer metastasis. This compound has been found to modulate the expression of various genes and proteins that are involved in cancer cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-5-trifluoromethyl-nicotinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It has been extensively studied in preclinical models and has shown promising results. However, this compound has some limitations as well. It has poor solubility in water, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for N-(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-5-trifluoromethyl-nicotinamide research. One area of interest is the development of this compound analogs that have improved solubility and potency. Another area of interest is the investigation of this compound in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its anti-cancer effects. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
In conclusion, this compound is a promising compound for cancer research. It has shown potent anti-cancer properties in preclinical studies and has the potential to be developed into a new anti-cancer therapy. Further research is needed to fully understand the mechanism of action of this compound and to evaluate its safety and efficacy in humans.
Wissenschaftliche Forschungsanwendungen
N-(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-5-trifluoromethyl-nicotinamide has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cells, including breast, prostate, lung, and colon cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Eigenschaften
IUPAC Name |
5-(trifluoromethyl)-N-[1-(trifluoromethylsulfanyl)propan-2-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F6N2OS/c1-6(5-21-11(15,16)17)19-9(20)7-2-8(4-18-3-7)10(12,13)14/h2-4,6H,5H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSANEPAQGEBHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(F)(F)F)NC(=O)C1=CC(=CN=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801127108 | |
| Record name | N-[1-Methyl-2-[(trifluoromethyl)thio]ethyl]-5-(trifluoromethyl)-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801127108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1204234-42-3 | |
| Record name | N-[1-Methyl-2-[(trifluoromethyl)thio]ethyl]-5-(trifluoromethyl)-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204234-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[1-Methyl-2-[(trifluoromethyl)thio]ethyl]-5-(trifluoromethyl)-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801127108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



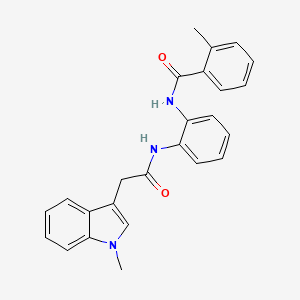
![(E)-1,4-dimethyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B3220917.png)
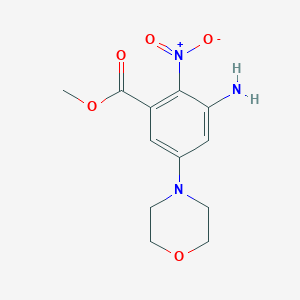
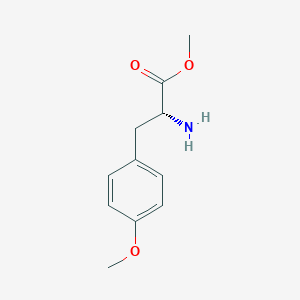
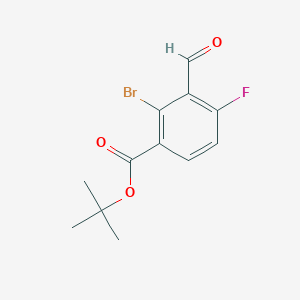

![2,6-Diazaspiro[4.5]decan-1-one](/img/structure/B3220965.png)
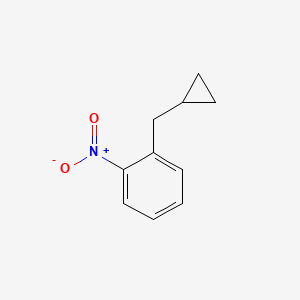
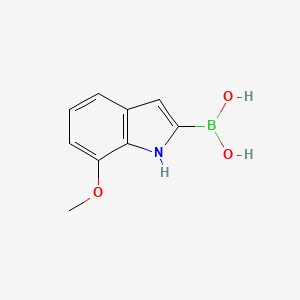
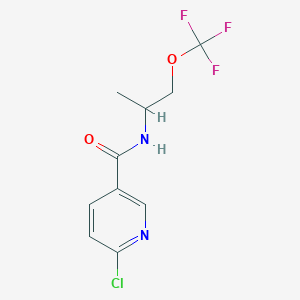
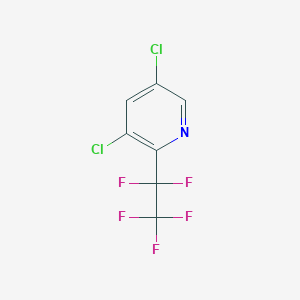
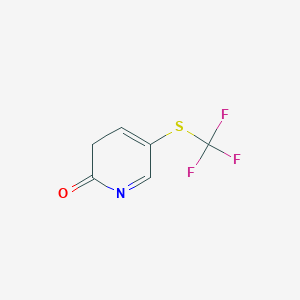
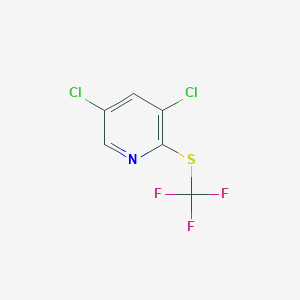
![[3,5-Bis(trifluoromethyl)-4-pyridyl]methanamine](/img/structure/B3221028.png)